molecular formula C16H24N4O2 B2926511 N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2197735-43-4

N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide

Cat. No. B2926511
CAS RN: 2197735-43-4
M. Wt: 304.394
InChI Key: MEUCNACCDUNQKC-UHFFFAOYSA-N
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Description

N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide, also known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry due to its potential use in preventing dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 493.6 g/mol. The compound is synthesized through a series of chemical reactions, which are discussed in detail below.

Mechanism of Action

The mechanism of action of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP involves its ability to bind to hydroxyapatite and form a protective layer on the tooth surface. This layer prevents the demineralization of the tooth surface by acidic substances produced by oral bacteria. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP also promotes remineralization by providing a source of calcium and phosphate ions, which are necessary for the formation of hydroxyapatite.
Biochemical and Physiological Effects:
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has been shown to have minimal toxicity and is well tolerated by the body. The compound is rapidly metabolized and excreted, with no accumulation in the body. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has been shown to be effective in reducing the incidence of dental caries and improving the overall oral health of patients.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP in lab experiments include its high affinity for hydroxyapatite, its ability to prevent demineralization and promote remineralization, and its low toxicity. The limitations of using N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP in lab experiments include the need for specialized equipment and expertise in handling the compound, as well as the cost of obtaining and synthesizing the compound.

Future Directions

There are several potential future directions for research on N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP. These include the development of new formulations and delivery systems for the compound, the investigation of the compound's potential use in other areas of dentistry, such as orthodontics and periodontics, and the study of the compound's mechanism of action at the molecular level. Additionally, further research is needed to determine the long-term safety and efficacy of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP in human subjects.
In conclusion, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP is a synthetic peptide that has shown promise in preventing dental caries. The compound is synthesized through a multi-step process, and its mechanism of action involves its ability to bind to hydroxyapatite and form a protective layer on the tooth surface. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has minimal toxicity and is well tolerated by the body. Future research on N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP may lead to the development of new formulations and delivery systems, as well as the investigation of the compound's potential use in other areas of dentistry.

Synthesis Methods

N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step in the synthesis involves the reaction of 1-cyclohexyl-5-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)acrylamide to form the amide intermediate. The final step in the synthesis involves the reaction of the amide intermediate with propionyl chloride to form the final product, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP.

Scientific Research Applications

N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has been extensively studied for its potential use in preventing dental caries. The compound has been shown to have a high affinity for hydroxyapatite, which is the main mineral component of teeth. This affinity allows N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP to bind to the tooth surface and prevent demineralization, which is the process that leads to tooth decay. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has also been shown to promote remineralization, which is the process that restores lost minerals to the tooth surface.

properties

IUPAC Name

N-(1-cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-3-15(21)17-10-9-16(22)18-14-11-12(2)20(19-14)13-7-5-4-6-8-13/h3,11,13H,1,4-10H2,2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCNACCDUNQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCCC2)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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